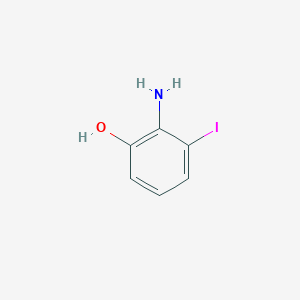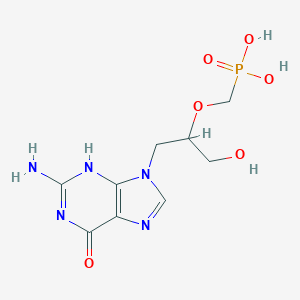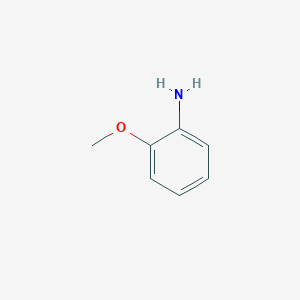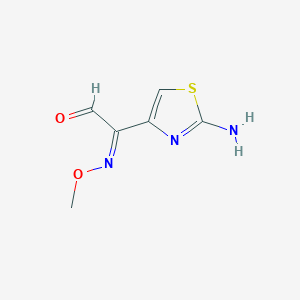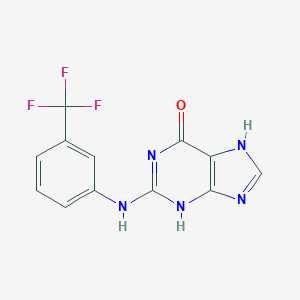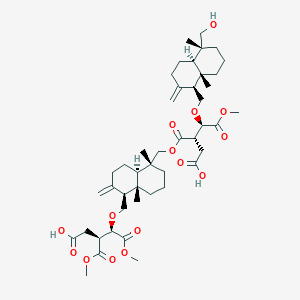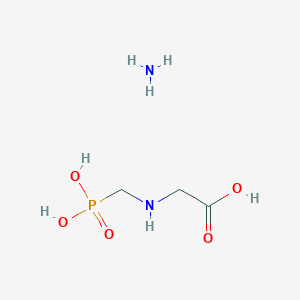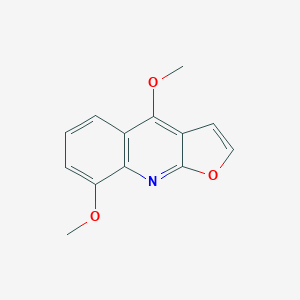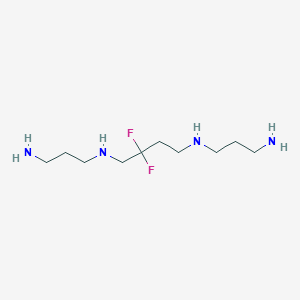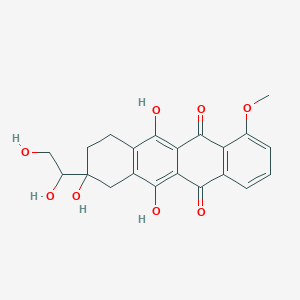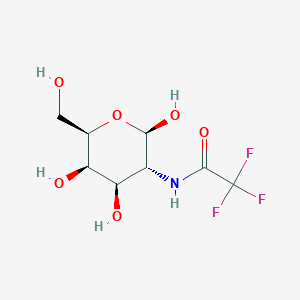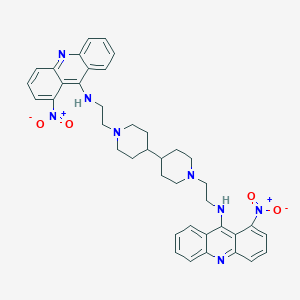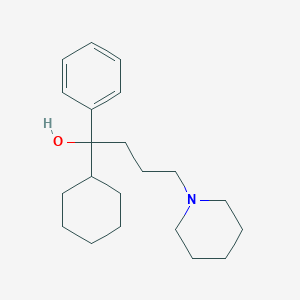
Hexahydrodifenidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydrodifenidol (HHDP) is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. HHDP has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
Hexahydrodifenidol is a potent muscarinic receptor antagonist that binds to the M1, M2, and M3 subtypes of muscarinic receptors. It inhibits the binding of acetylcholine to these receptors and blocks the downstream signaling pathways. Hexahydrodifenidol also inhibits the release of acetylcholine from cholinergic neurons and reduces the activity of the cholinergic system.
生化学的および生理学的効果
Hexahydrodifenidol has a wide range of biochemical and physiological effects. It reduces the secretion of gastric acid, inhibits the contraction of smooth muscle, and decreases the production of mucus in the respiratory tract. Hexahydrodifenidol also reduces the heart rate, dilates the blood vessels, and decreases the blood pressure. In the central nervous system, Hexahydrodifenidol reduces the release of dopamine and other neurotransmitters and impairs cognitive function.
実験室実験の利点と制限
Hexahydrodifenidol has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist that can be used to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol is also stable and can be stored for long periods without degradation. However, Hexahydrodifenidol has some limitations for lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Hexahydrodifenidol also has some side effects, such as dry mouth, blurred vision, and constipation, which may affect the results of the experiments.
将来の方向性
There are several future directions for the use of Hexahydrodifenidol in scientific research. One direction is to study the effects of Hexahydrodifenidol on the immune system and inflammation. Hexahydrodifenidol has been shown to reduce the production of pro-inflammatory cytokines and may have potential as an anti-inflammatory agent. Another direction is to investigate the effects of Hexahydrodifenidol on the gut-brain axis and the microbiome. Hexahydrodifenidol has been shown to affect the gut microbiota and may have implications for the treatment of gastrointestinal disorders. Finally, Hexahydrodifenidol can be used to study the mechanisms of action of other drugs that interact with the cholinergic system, such as Alzheimer's disease drugs and antipsychotic drugs.
Conclusion
In conclusion, Hexahydrodifenidol is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol has been synthesized using different methods, and its mechanism of action has been extensively studied. Hexahydrodifenidol has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of Hexahydrodifenidol in scientific research.
合成法
Hexahydrodifenidol can be synthesized using different methods, including the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrachloroethane in the presence of aluminum chloride, the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrabromoethane in the presence of aluminum chloride, and the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetraiodoethane in the presence of aluminum chloride. The yield of Hexahydrodifenidol using these methods ranges from 20% to 50%.
科学的研究の応用
Hexahydrodifenidol is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. It has been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, gastrointestinal system, urinary system, and central nervous system. Hexahydrodifenidol has also been used to study the mechanisms of action of other drugs that interact with the cholinergic system.
特性
CAS番号 |
113010-69-8 |
|---|---|
製品名 |
Hexahydrodifenidol |
分子式 |
C21H33NO |
分子量 |
315.5 g/mol |
IUPAC名 |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
InChIキー |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
正規SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
同義語 |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
